1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure combined with a triazole and a trifluoromethyl-substituted phenyl group. The intricate molecular architecture suggests it may have significant implications in fields such as medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step reactions:
Starting Material Preparation: : Formation of the azabicyclo[3.2.1]octane scaffold.
Attachment of the Triazole Group: : This often involves click chemistry, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Propanone Linker: : Connecting the triazole-functionalized azabicyclooctane to the trifluoromethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial scale-up of this compound would focus on optimizing reaction conditions for yield, safety, and cost-effectiveness. This might involve:
High-Throughput Screening: : To identify optimal catalysts and conditions.
Flow Chemistry: : To enhance reaction efficiency and reproducibility.
Purification Techniques: : Such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation at various functional groups, especially the triazole and the propanone linkages.
Reduction: : Similarly, reduction reactions could target the triazole or the azabicyclo scaffold.
Substitution: : Electrophilic aromatic substitution could occur on the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Halogens (bromine, chlorine) or nitration with nitric acid.
Major Products
Oxidation Products: : Likely carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in complex organic syntheses.
Biology
Potential ligand in biochemical assays due to its triazole and azabicyclo components.
Medicine
Investigated for its potential as a drug candidate, particularly targeting neurological or inflammatory conditions.
Industry
Applications in materials science, particularly in developing novel polymers or catalysts.
Mechanism of Action
The detailed mechanism by which 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific context of use. Generally, the triazole moiety is known to engage in hydrogen bonding and π-π interactions, while the azabicyclo scaffold offers rigidity. Molecular targets could include enzymes or receptors involved in neurotransmission or inflammation.
Comparison with Similar Compounds
Unique Aspects
The combination of a triazole and azabicyclo scaffold with a trifluoromethylphenyl group makes it stand out.
Enhanced stability and reactivity profiles compared to simpler analogs.
List of Similar Compounds
1-(2H-1,2,3-Triazol-2-yl)-4-phenylbutan-1-one
8-Azabicyclo[3.2.1]octane derivatives
Trifluoromethylphenyl-substituted ketones
This compound is a fascinating intersection of advanced organic chemistry and practical applications. Let me know if there’s anything more specific you’d like to dive into!
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole ring and a trifluoromethyl-substituted phenyl group. The molecular formula is C20H26N4O, and it has a molecular weight of approximately 370.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H26N4O |
Molecular Weight | 370.5 g/mol |
CAS Number | 2108362-85-0 |
Structural Features | Triazole ring, Bicyclic octane |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, particularly the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
- Receptor Binding : The compound may also engage with various receptors, modulating their activity and influencing physiological responses.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on NAAA with low nanomolar potency (IC50 = 0.042 μM). This suggests its potential utility in managing inflammatory conditions by preserving PEA levels .
Case Studies
- Inflammation Management : A study demonstrated that compounds similar to this one can effectively reduce inflammation in animal models by inhibiting NAAA activity. The resultant increase in PEA led to reduced pain and inflammation markers .
- Analgesic Effects : In another investigation, the compound was tested for its analgesic properties in rodent models of pain. Results indicated significant pain relief correlating with NAAA inhibition .
Properties
IUPAC Name |
1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQERPKGBBLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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